molecular formula C20H22N6O2 B14962918 azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone

azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone

Cat. No.: B14962918
M. Wt: 378.4 g/mol
InChI Key: IMBQAXMCDVBPOR-UHFFFAOYSA-N
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Description

Azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an oxadiazole ring, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone involves multiple steps, each requiring specific reagents and conditions

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting a nitrile with hydroxylamine under acidic conditions.

    Pyridine Ring Construction: The pyridine ring can be formed through a condensation reaction involving a suitable aldehyde and ammonia.

    Imidazole Ring Formation: The imidazole ring can be synthesized by reacting a 1,2-dicarbonyl compound with ammonia or an amine.

    Azepane Introduction: The azepane ring can be introduced through a nucleophilic substitution reaction involving a suitable azepane derivative and the intermediate compound containing the oxadiazole, pyridine, and imidazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

azepan-1-yl-[1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]methanone

InChI

InChI=1S/C20H22N6O2/c27-20(25-9-3-1-2-4-10-25)16-12-26(13-22-16)17-8-7-15(11-21-17)19-23-18(24-28-19)14-5-6-14/h7-8,11-14H,1-6,9-10H2

InChI Key

IMBQAXMCDVBPOR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5

Origin of Product

United States

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